molecular formula C17H15NO3 B11612819 N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide

N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11612819
M. Wt: 281.30 g/mol
InChI Key: BZWWMTHJGIKLOH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes a benzofuran ring and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-1-benzofuran-2-carboxamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)nonanamide
  • N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H15NO3/c1-11-7-8-15(20-2)13(9-11)18-17(19)16-10-12-5-3-4-6-14(12)21-16/h3-10H,1-2H3,(H,18,19)

InChI Key

BZWWMTHJGIKLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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